molecular formula C10H21ClN2O2 B1402656 2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride CAS No. 1361116-55-3

2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride

Cat. No.: B1402656
CAS No.: 1361116-55-3
M. Wt: 236.74 g/mol
InChI Key: WQARNWKSJSVZAX-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a piperidine ring, and an acetamide moiety. Its hydrochloride form enhances its solubility in water, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 3-piperidone with an appropriate alkylating agent under basic conditions.

    Introduction of the Methoxy Group: The next step involves the introduction of the methoxy group. This can be done by reacting the piperidine intermediate with methoxyacetyl chloride in the presence of a base such as triethylamine.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety. This can be achieved by reacting the methoxy-substituted piperidine intermediate with acetic anhydride under acidic conditions.

    Hydrochloride Formation: The hydrochloride salt is formed by treating the final product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the acetamide moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal research, it may interact with neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide
  • N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride
  • 2-Methoxy-N-ethylacetamide

Uniqueness

2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its solubility in water, due to the hydrochloride form, enhances its applicability in various research settings. Additionally, the presence of the piperidine ring and methoxy group provides opportunities for diverse chemical modifications and interactions.

Biological Activity

2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H21ClN2O2
  • Molecular Weight : Approximately 236.74 g/mol
  • CAS Number : 1361116-55-3

The structural features include a methoxy group, a piperidine ring, and an acetamide moiety, which contribute to its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes in the body. The compound may modulate neurotransmitter systems, suggesting potential implications for treating conditions such as anxiety and depression. The exact pathways and targets are still under investigation, but preliminary studies indicate:

  • Receptor Binding : It may influence neurotransmitter receptor pathways, potentially affecting signal transduction mechanisms.
  • Enzyme Modulation : The compound's interaction with enzymes could lead to alterations in metabolic pathways relevant to various diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate moderate to good efficacy:

Microorganism MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Pseudomonas aeruginosa13.40 - 137.43
Candida albicans16.69 - 78.23

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various models of neurodegenerative diseases. It is believed to exert protective effects on neuronal cells through:

  • Antioxidant Activity : Reducing oxidative stress by scavenging free radicals.
  • Anti-inflammatory Properties : Modulating inflammatory responses in the central nervous system.

Case Studies and Research Findings

  • Inhibition of Lysosomal Phospholipase A2 : A study indicated that compounds similar to this compound inhibited lysosomal phospholipase A2 (LPLA2), which is associated with drug-induced phospholipidosis . This inhibition suggests a potential mechanism for reducing cellular toxicity.
  • Antibacterial Screening : High-throughput screening against Mycobacterium tuberculosis revealed that related compounds exhibited significant growth inhibition, indicating potential applications in treating tuberculosis .
  • Structure–Activity Relationship (SAR) : Research on SAR has shown that modifications to the piperidine ring can enhance biological activity while improving pharmacokinetic properties . This information is crucial for designing more effective derivatives.

Properties

IUPAC Name

2-methoxy-N-(2-piperidin-3-ylethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-14-8-10(13)12-6-4-9-3-2-5-11-7-9;/h9,11H,2-8H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQARNWKSJSVZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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